N-(2-(dimethylamino)ethyl)-2-methoxy-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
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Overview
Description
Thiazoles are a type of heterocyclic organic compounds that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Pharmacological Activities
Benzothiazole derivatives have been synthesized for their potential analgesic and anti-inflammatory properties, with some compounds showing high inhibitory activity on COX-2 selectivity, analgesic, and anti-inflammatory activity, suggesting their utility in drug discovery (A. Abu‐Hashem et al., 2020). Moreover, benzothiazole and thiazole derivatives have been studied for their antimicrobial and anticancer potentials, indicating their broad spectrum of possible therapeutic applications (A. Deep et al., 2016).
Corrosion Inhibition
Research has also explored benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions, demonstrating their effectiveness in providing stability and higher inhibition efficiencies, which could have implications for their application in industrial processes (Zhiyong Hu et al., 2016).
Gastrointestinal Prokinetic Activity
Novel benzyl]benzamide derivatives, inspired by the structural modification of metoclopramide, have been synthesized to exhibit gastrointestinal prokinetic and antiemetic activities, highlighting their potential as new types of gastrointestinal prokinetic agents (J. Sakaguchi et al., 1992).
Antitumor and Antipsychotic Potential
Several studies have focused on synthesizing benzothiazole derivatives to evaluate their antitumor and antimicrobial activities, with certain compounds showing significant antitumor and antimicrobial efficacy, indicating their potential as therapeutic agents in treating various cancers and infections (S. G. Badne et al., 2011; L D Wise et al., 1987).
Future Directions
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-methoxy-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S.ClH/c1-22(2)11-12-23(19(24)15-7-5-6-8-17(15)26-4)20-21-16-13-14(25-3)9-10-18(16)27-20;/h5-10,13H,11-12H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKMPCUDQCTQOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C3=CC=CC=C3OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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